molecular formula C27H26O17 B1142151 Genistein Diglucuronide CAS No. 428438-35-1

Genistein Diglucuronide

Cat. No.: B1142151
CAS No.: 428438-35-1
M. Wt: 622.5 g/mol
InChI Key: DFJSPRNCKDBZIJ-MWBUVXCNSA-N
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Description

Genistein Diglucuronide is a metabolite of genistein, a naturally occurring isoflavone found predominantly in soy products. This compound is formed through the glucuronidation process, where genistein undergoes conjugation with glucuronic acid. This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Genistein Diglucuronide typically involves the enzymatic glucuronidation of genistein. This process can be carried out using uridine-5’-diphosphate-glucuronosyltransferases (UGTs) in the presence of uridine diphosphate glucuronic acid (UDPGA) as a co-substrate . The reaction conditions often include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation using microbial cultures or engineered yeast strains that express UGTs. This method allows for the large-scale production of the compound under controlled fermentation conditions .

Chemical Reactions Analysis

Types of Reactions: Genistein Diglucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Genistein Diglucuronide has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Genistein Diglucuronide exerts its effects primarily through its interaction with estrogen receptors, particularly estrogen receptor beta (ERβ). It modulates the transcription of genes involved in cell growth, apoptosis, and differentiation. Additionally, it inhibits protein-tyrosine kinases and topoisomerase-II, leading to cell cycle arrest and apoptosis in cancer cells . The compound also exhibits anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines .

Comparison with Similar Compounds

    Genistein: The aglycone form of Genistein Diglucuronide, known for its potent biological activities.

    Daidzein: Another isoflavone found in soy products, structurally similar to genistein but with one less hydroxyl group.

    Daidzin: The glucoside form of daidzein, similar to genistin, the glucoside form of genistein.

Uniqueness: this compound is unique due to its enhanced water solubility and bioavailability compared to its aglycone form, genistein. This makes it more effective in systemic circulation and allows for better therapeutic outcomes.

Biological Activity

Genistein diglucuronide is a metabolite of genistein, a well-known isoflavonoid primarily found in soy products. This compound has garnered attention due to its potential health benefits and biological activities. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and implications for health based on diverse research findings.

Overview of Genistein and Its Metabolites

Genistein is recognized for its phytoestrogenic properties, which allow it to interact with estrogen receptors in the body. Upon ingestion, genistein undergoes extensive metabolism, leading to the formation of various conjugates, including glucuronides and sulfates. This compound represents one such metabolite that may contribute to the biological effects attributed to genistein itself.

Pharmacokinetics of this compound

The pharmacokinetic profile of genistein and its metabolites has been studied extensively. After oral consumption, genistein is absorbed and metabolized primarily in the intestines and liver. The following table summarizes key pharmacokinetic parameters associated with this compound:

ParameterValue
Half-life 6.0 ± 0.4 hours
Peak Concentration (Cmax) Varies by individual metabolism
Bioavailability Higher than its glycosides (e.g., genistin)
Excretion Route Primarily urinary as glucuronides and sulfates

These parameters indicate that this compound is efficiently absorbed and excreted, suggesting significant systemic exposure following dietary intake.

This compound exhibits several biological activities that can be linked to its parent compound, genistein. Research indicates that it may exert effects through various mechanisms:

  • Estrogen Receptor Modulation : Genistein acts as both an agonist and antagonist at estrogen receptors (ERα and ERβ), depending on concentration levels . This dual action can influence cell proliferation and apoptosis in hormone-sensitive tissues.
  • Antioxidant Activity : this compound has been shown to possess antioxidant properties, reducing oxidative stress in cellular models . This activity contributes to its potential protective effects against chronic diseases.
  • Inhibition of Cancer Progression : Studies suggest that genistein can inhibit cancer cell proliferation through multiple pathways, including modulation of signaling cascades involved in cell cycle regulation and apoptosis . The glucuronidation process may enhance the bioactivity of genistein by prolonging its action in circulation.

Case Studies and Research Findings

Numerous studies have explored the effects of genistein and its metabolites:

  • Cancer Prevention : A review highlighted that genistein could inhibit the growth of various cancer types, including breast and prostate cancers, through mechanisms such as apoptosis induction and cell cycle arrest . The presence of glucuronides like this compound may enhance these effects by improving bioavailability.
  • Cardiovascular Health : Research indicates that genistein can reduce cholesterol levels and improve endothelial function, which are crucial for cardiovascular health . The metabolite's role in these processes warrants further investigation.
  • Immunomodulatory Effects : Genistein has been shown to affect immune responses by modulating T-cell development, potentially influencing autoimmune conditions . The impact of its glucuronides on immune function remains an area for future research.

Properties

CAS No.

428438-35-1

Molecular Formula

C27H26O17

Molecular Weight

622.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-4-oxochromen-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H26O17/c28-12-5-10(42-27-21(35)17(31)19(33)23(44-27)25(38)39)6-13-14(12)15(29)11(7-40-13)8-1-3-9(4-2-8)41-26-20(34)16(30)18(32)22(43-26)24(36)37/h1-7,16-23,26-28,30-35H,(H,36,37)(H,38,39)/t16-,17-,18-,19-,20+,21+,22-,23-,26+,27+/m0/s1

InChI Key

DFJSPRNCKDBZIJ-MWBUVXCNSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

β-​D-​Glucopyranosiduronic Acid 4-​[7-​(β-​D-​Glucopyranuronosylox​y)​-​5-​hydroxy-​4-​oxo-​4H-​1-​benzopyran-​3-​yl]​phenyl

Origin of Product

United States

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